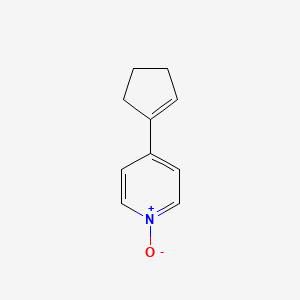
4-(1-Cyclopenten-1-yl)pyridine 1-oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1-Cyclopenten-1-yl)pyridine 1-oxide is an organic compound with the molecular formula C10H11NO It is a derivative of pyridine, where the nitrogen atom is oxidized to form an N-oxide, and a cyclopentenyl group is attached to the fourth position of the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Cyclopenten-1-yl)pyridine 1-oxide typically involves the reaction of pyridine N-oxide with cyclopentene under specific conditions. One common method includes the use of a Grignard reagent, where cyclopentylmagnesium bromide reacts with pyridine N-oxide to form the desired product. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and safety in industrial settings.
化学反応の分析
Types of Reactions
4-(1-Cyclopenten-1-yl)pyridine 1-oxide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex N-oxide derivatives.
Reduction: Reduction reactions can convert the N-oxide back to the parent pyridine compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring or the cyclopentenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are commonly employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield higher N-oxide derivatives, while reduction can regenerate the parent pyridine compound
科学的研究の応用
4-(1-Cyclopenten-1-yl)pyridine 1-oxide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its unique structure.
作用機序
The mechanism of action of 4-(1-Cyclopenten-1-yl)pyridine 1-oxide involves its interaction with molecular targets, such as enzymes and receptors. The N-oxide group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. The cyclopentenyl group adds steric and electronic effects, further modulating the compound’s activity. These interactions can affect various biochemical pathways, leading to the observed biological effects.
類似化合物との比較
Similar Compounds
Pyridine N-oxide: A simpler analog with only the N-oxide group.
Cyclopentenylpyridine: Lacks the N-oxide group but has the cyclopentenyl substitution.
Pyrrolidine, 1-(1-cyclopenten-1-yl)-: Another related compound with a pyrrolidine ring instead of pyridine.
Uniqueness
4-(1-Cyclopenten-1-yl)pyridine 1-oxide is unique due to the combination of the N-oxide group and the cyclopentenyl substitution. This dual functionality imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and interact with multiple molecular targets sets it apart from other similar compounds.
特性
CAS番号 |
106754-30-7 |
|---|---|
分子式 |
C10H11NO |
分子量 |
161.20 g/mol |
IUPAC名 |
4-(cyclopenten-1-yl)-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C10H11NO/c12-11-7-5-10(6-8-11)9-3-1-2-4-9/h3,5-8H,1-2,4H2 |
InChIキー |
FDXBYQHVHYMLLE-UHFFFAOYSA-N |
正規SMILES |
C1CC=C(C1)C2=CC=[N+](C=C2)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


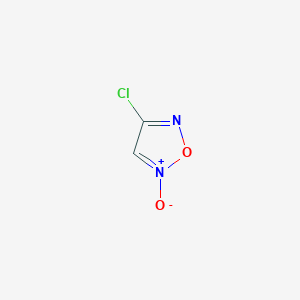
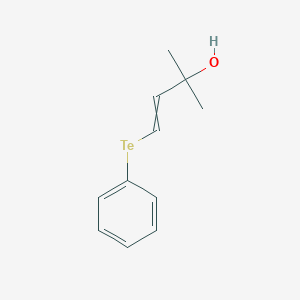
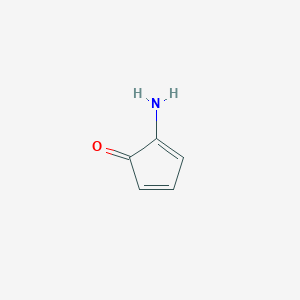
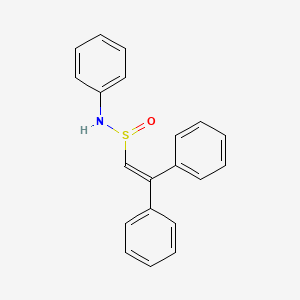
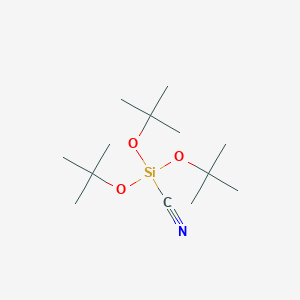
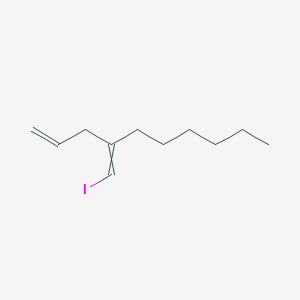

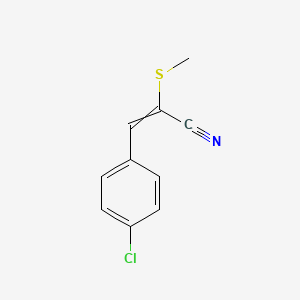
![(1Z,1'Z)-2,2'-[(E)-Diazenediyl]bis[N'-(2-hydroxyethyl)-2-methylpropanimidamide]](/img/structure/B14338024.png)
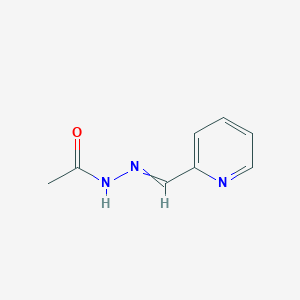
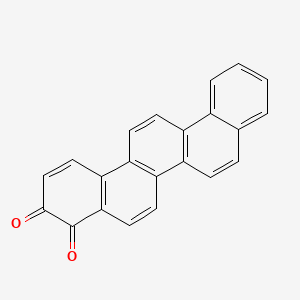

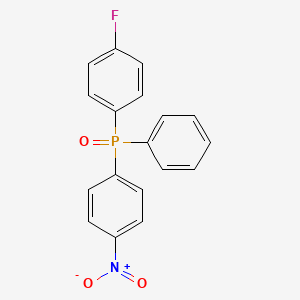
![4-[(1H-Benzimidazol-6-yl)carbamoyl]benzoic acid](/img/structure/B14338064.png)
